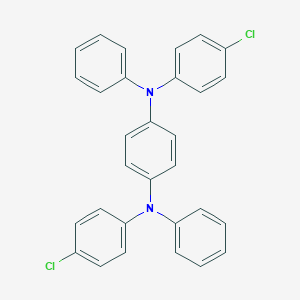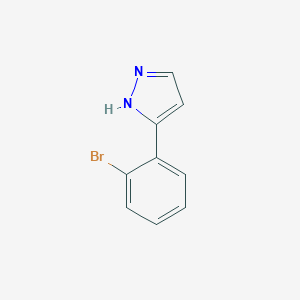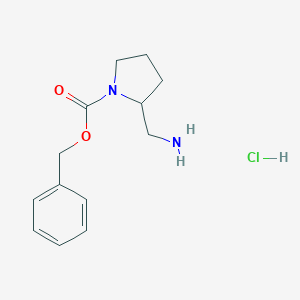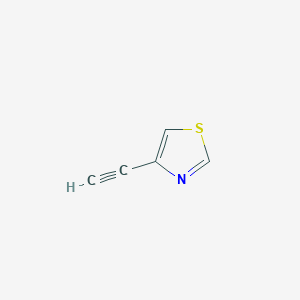
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
Vue d'ensemble
Description
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 4-chlorophenyl groups and two diphenyl groups attached to a 1,4-phenylenediamine core. It is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
The synthesis of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine typically involves the reaction of 4-chloroaniline with diphenylamine in the presence of a suitable catalyst. One common method is the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce nitro groups into the aromatic rings using nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.
Applications De Recherche Scientifique
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, its ability to undergo redox reactions allows it to modulate oxidative stress in cells, which is relevant in both therapeutic and toxicological contexts.
Comparaison Avec Des Composés Similaires
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine can be compared with other similar compounds, such as:
N,N’-Bis(4-chlorophenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a phenylenediamine core. It is known for its applications in agriculture and medicine.
N,N’-Bis(4-chlorophenyl)-1,4-phenylenediamine: This compound lacks the diphenyl groups and has different chemical properties and applications.
The uniqueness of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine lies in its combination of 4-chlorophenyl and diphenyl groups, which confer specific reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNUFZUOMNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618769 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113703-66-5 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)







![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)



